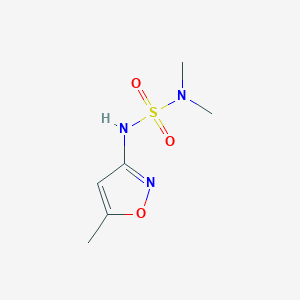![molecular formula C13H16N4O3S B359054 (E)-ethyl 3-(((dimethylamino)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 306280-93-3](/img/structure/B359054.png)
(E)-ethyl 3-(((dimethylamino)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied for their potential in cancer treatment due to their ability to inhibit various cancer targets .
Synthesis Analysis
The synthesis of related compounds, such as 5-substituted 2-amino-4,6-dihydroxypyrimidines, has been achieved by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines and related compounds is crucial for their biological activity. The presence of the pyrido[2,3-d]pyrimidine scaffold is important for interactions with the amino acids present in the active sites of various enzymes .
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines and related compounds are complex and can involve multiple steps. For example, the reaction of 6-amino-2,3-dimethyl-2H-indazole with 2,4-dichloropyrimidine gave rise exclusively to the C4-aminated product .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines and related compounds can vary widely depending on their specific structure and substituents. For example, benzyl 2-amino-7-cyclopentyl-4-[(4-hydroxybutyl)-amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a white solid with a melting point of 119.6–120.3°C .
Scientific Research Applications
Tautomerism and Isomerism Studies
Research has demonstrated the existence of tautomerism and Z-E isomerism in related nitrogen bridgehead compounds, which provides insights into the structural dynamics and potential chemical behaviors of similar compounds, including "(E)-ethyl 3-(((dimethylamino)methylene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate" (Tóth et al., 1983).
Synthetic Applications
The compound's framework has been utilized in the synthesis of various novel pyrimidine derivatives, showcasing its versatility as a building block in organic chemistry. For example, transformations of related diethyl compounds have led to the synthesis of substituted pyrimidines, indicating potential pathways for the synthesis of new molecules (Zupančič et al., 2009).
Cardiotonic Activity
In the realm of medicinal chemistry, analogues of this compound have been synthesized and evaluated for their cardiotonic activity. This research highlights the compound's potential utility in developing therapeutic agents with positive inotropic effects (Dorigo et al., 1996).
Structural and Supramolecular Chemistry
Studies on the structural characteristics of similar pyrimidine derivatives have contributed to understanding the supramolecular chemistry of these compounds, including hydrogen-bonding patterns and molecular conformations (Trilleras et al., 2008).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for dihydropyrimido[4,5-d]pyrimidine derivatives, demonstrating the compound's role in facilitating the exploration of new chemical syntheses (Prajapati & Borah, 2007).
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidines and related compounds involves their interaction with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Safety and Hazards
Future Directions
The future directions in the research of pyrido[2,3-d]pyrimidines and related compounds involve the design of new selective, effective, and safe anticancer agents . This includes the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
properties
IUPAC Name |
ethyl 3-[(E)-dimethylaminomethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-5-20-13(19)10-8(2)9-11(21-10)14-6-17(12(9)18)15-7-16(3)4/h6-7H,5H2,1-4H3/b15-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWZWBARMASKJP-VIZOYTHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CN(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imino-N,10-dimethyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B358989.png)

![4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B359005.png)
![ethyl 3,5-dihydro-1H-thieno[3,4-c]pyrrole-4-carboxylate 2,2-dioxide](/img/structure/B359013.png)

![4-[({(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B359042.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane](/img/structure/B359058.png)



![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)
![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B359102.png)
